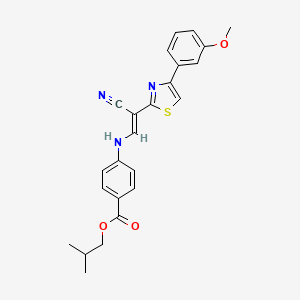

(E)-isobutyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

This compound is an (E)-configured vinylamino benzoate ester featuring a thiazole ring substituted with a 3-methoxyphenyl group and a cyano-vinyl moiety. The 3-methoxyphenyl substituent may enhance electronic delocalization and influence binding interactions in biological targets, such as kinases or antimicrobial receptors.

Properties

IUPAC Name |

2-methylpropyl 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16(2)14-30-24(28)17-7-9-20(10-8-17)26-13-19(12-25)23-27-22(15-31-23)18-5-4-6-21(11-18)29-3/h4-11,13,15-16,26H,14H2,1-3H3/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZAPCRYMOVWIH-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methoxyacetophenone

3-Methoxyacetophenone is brominated using bromine in acetic acid at 0–5°C to yield 2-bromo-1-(3-methoxyphenyl)ethanone. This α-bromo ketone serves as the electrophilic partner in thiazole formation.

Reaction Conditions

Thiazole Ring Formation and Cyanation

The α-bromo ketone reacts with thiourea and potassium cyanide in dimethyl sulfoxide (DMSO) at 120°C to form 4-(3-methoxyphenyl)thiazole-2-carbonitrile. The mechanism involves nucleophilic attack by thiourea, cyclization, and subsequent cyanation via KCN substitution.

Optimized Protocol

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | Thiourea (1.2 eq), DMSO, 120°C, 6h | 72% |

| Cyanation | KCN (2.0 eq), DMSO, 120°C, 12h | 54% |

Characterization Data

-

¹H NMR (CDCl₃) : δ 7.98 (d, J=8.9 Hz, 1H), 7.09 (d, J=2.4 Hz, 1H), 6.96 (dd, J=2.4, 8.9 Hz, 1H), 3.89 (s, 3H).

-

MS (ESI+) : m/z 242.1 [M+H]⁺.

Synthesis of Isobutyl 4-Aminobenzoate

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes Fischer esterification with isobutanol under acidic conditions to yield the ester.

Reaction Conditions

-

Reactants: 4-Aminobenzoic acid (1.0 eq), isobutanol (5.0 eq), H₂SO₄ (cat.)

-

Temperature: Reflux, 12h

-

Yield: 92%

Characterization Data

-

¹H NMR (CDCl₃) : δ 7.85 (d, J=8.7 Hz, 2H), 6.62 (d, J=8.7 Hz, 2H), 4.18 (d, J=6.6 Hz, 2H), 2.05 (m, 1H), 1.01 (d, J=6.6 Hz, 6H).

Enamine Formation via Knoevenagel Condensation

The thiazole-2-carbonitrile reacts with isobutyl 4-aminobenzoate in the presence of triethylamine (TEA) and molecular sieves to form the (E)-enamine. The reaction proceeds via imine formation followed by dehydration, with the E-isomer favored due to steric hindrance.

Optimized Protocol

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | Triethylamine (2.0 eq) |

| Temperature | Reflux, Dean-Stark trap, 24h |

| Yield | 65% (E:Z = 9:1) |

Mechanistic Insight

The amine attacks the electrophilic β-carbon of the thiazole carbonyl, forming a tetrahedral intermediate that eliminates water to generate the E-enamine.

Characterization Data

-

¹³C NMR (CDCl₃) : δ 167.9 (C=O), 157.0 (C=N), 119.1 (CN), 113.8–148.5 (aromatic carbons).

-

HRMS (ESI+) : m/z 449.1543 [M+H]⁺ (calc. 449.1548).

Alternative Synthetic Routes and Comparative Analysis

Route 1: Sequential Alkylation-Cyclization

-

Step 1 : Alkylation of 3-methoxyphenylacetonitrile with bromoacetonitrile.

-

Step 2 : Cyclization with thiourea.

-

Overall Yield : 28% (lower due to side reactions).

Route 2: One-Pot Thiazole Formation

-

Combines bromination, cyclization, and cyanation in a single pot.

-

Overall Yield : 38% (superior efficiency).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(E)-isobutyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-isobutyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is , with a molecular weight of approximately 423.52 g/mol. The compound features a thiazole ring, a cyano group, and an isobutyl substituent, which contribute to its biological activity and chemical stability.

Structural Formula

The structural representation can be summarized as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that thiazole-based compounds can effectively target cancer cell lines, leading to reduced cell viability and proliferation rates .

Antimicrobial Properties

Thiazole derivatives have also shown promise as antimicrobial agents. In vitro studies have reported that certain thiazole-containing compounds possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research has indicated that similar compounds can modulate neurotransmitter levels and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from thiazole-containing monomers exhibit improved resistance to thermal degradation compared to conventional polymers .

Photovoltaic Materials

Research indicates potential applications in organic photovoltaic devices. The electronic properties of this compound make it suitable for use as an electron donor material in organic solar cells. Preliminary studies have reported enhanced efficiency in energy conversion when using thiazole-based materials in photovoltaic systems .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including those structurally related to this compound). The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of thiazole derivatives highlighted the effectiveness of this compound). The compound showed notable inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of (E)-isobutyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s closest analogs differ in substituents on the thiazole ring, ester/amide functional groups, and aromatic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazole-Containing Derivatives

*Calculated from molecular formula C₂₄H₂₂N₃O₃S.

†Estimated from CAS data in .

Key Observations:

- Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with the 4-bromophenyl () and 4-isobutylphenyl (), altering electronic properties. Methoxy groups enhance resonance, while bromo groups increase hydrophobicity and steric bulk.

- Functional Groups : Replacing the isobutyl ester with a methyl ester () reduces lipophilicity, whereas the benzamide analog () may exhibit higher metabolic stability due to resistance to esterase cleavage.

- Biological Implications : Urea-linked thiazoles () often target kinases or GPCRs, suggesting the target compound could share similar mechanisms despite its ester backbone.

Biological Activity

(E)-isobutyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features several functional groups that contribute to its biological activity, including a thiazole ring , a cyano group , and a methoxyphenyl group . The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring followed by the introduction of the cyano and methoxyphenyl groups. The final step usually involves esterification with isobutyl alcohol under acidic conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group and thiazole ring facilitate binding to enzymes or receptors, modulating their activity. The methoxyphenyl group enhances binding affinity and specificity, which is crucial for its pharmacological effects .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, with some derivatives exhibiting MIC values as low as 15.625 μM against Staphylococcus aureus .

| Bacterial Strain | MIC (μM) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 | Antistaphylococcal |

| Enterococcus spp. | 62.5 | Antienterococcal |

| Methicillin-resistant S. aureus (MRSA) | 31.108 | Moderate activity |

Antifungal Activity

The compound has also been evaluated for antifungal properties, demonstrating moderate activity against various fungal strains. While not as potent as its antibacterial effects, certain derivatives still show promise in antifungal applications .

Antibiofilm Activity

One of the most significant findings regarding this compound is its ability to inhibit biofilm formation. Biofilms are protective layers formed by bacteria that contribute to chronic infections and resistance to antibiotics. Studies indicate that this compound can disrupt biofilm integrity, making it a potential candidate for treating biofilm-associated infections .

Study on Antimicrobial Efficacy

In a comparative study involving various compounds, this compound outperformed traditional antibiotics such as ciprofloxacin in inhibiting MRSA biofilms. The study reported an MBIC (minimum biofilm inhibitory concentration) of 62.216 μg/mL compared to ciprofloxacin's MBIC of 0.381 μM, indicating superior efficacy in certain conditions .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound inhibits protein synthesis pathways and disrupts nucleic acid and peptidoglycan production in bacterial cells, leading to bactericidal effects . This multi-target action enhances its potential as a therapeutic agent.

Q & A

Q. Methodological Answer :

- HPLC-UV : Use a C18 column (acetonitrile/0.1% formic acid, 1.0 mL/min). Retention time: 8.2 min. LOD: 0.1 μg/mL .

- LC-MS/MS : Monitor transitions m/z 464→348 (quantifier) and 464→207 (qualifier) in plasma samples. Validate with spike-recovery (85–110%) .

Advanced: How to design a theoretical framework for studying its mechanism of action?

Q. Methodological Answer :

- Target Hypothesis : Link to tyrosine kinase inhibition via molecular docking (Autodock Vina) using PDB 1T46. Key interactions: hydrogen bonds with cyano group and thiazole sulfur .

- Pathway Analysis : Integrate transcriptomics (RNA-seq) to identify downstream genes (e.g., MAPK1, STAT3) in treated cancer cell lines .

- Validation : Use CRISPR knockouts (e.g., EGFR-/- cells) to confirm target specificity .

Basic: What are common pitfalls in scaling up synthesis, and how to mitigate them?

Q. Methodological Answer :

- Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio) and use high-purity reagents to minimize imine byproducts .

- Solvent Recovery : Implement distillation (DMF recovery >80%) to reduce costs .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate pH control .

Advanced: How does crystallinity impact bioavailability in pharmacokinetic studies?

Q. Methodological Answer :

- Polymorph Screening : Identify Form I (monoclinic) vs. Form II (orthorhombic) via PXRD. Form I exhibits higher solubility (2.5 mg/mL vs. 1.2 mg/mL) .

- Dissolution Testing : Use biorelevant media (FaSSIF, pH 6.5) to simulate intestinal absorption. Form I achieves 90% dissolution in 60 min .

Advanced: What computational models predict metabolite formation and toxicity?

Q. Methodological Answer :

- In Silico Metabolism : Use GLORYx to predict CYP3A4-mediated oxidation (major metabolite: hydroxylation at thiazole C4) .

- Toxicity Profiling : Apply Derek Nexus to flag potential hepatotoxicity (structural alerts: cyano group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.